molecular formula C17H11FN4S B2517767 3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-01-4

3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2517767
CAS No.: 874464-01-4
M. Wt: 322.36
InChI Key: MCBPFGPYASNSKL-ZHACJKMWSA-N
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Description

3-(2-Fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core with a 2-fluorophenyl substituent at position 3 and a styryl (E-2-phenylethenyl) group at position 4. The fluorine atom at the 2-position of the phenyl ring enhances metabolic stability and bioavailability, while the styryl group introduces π-conjugation, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBPFGPYASNSKL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies, including synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H14_{14}F1_{1}N5_{5}S
  • IUPAC Name : this compound

Structural Features

The compound features a triazole ring fused with a thiadiazole moiety. The presence of fluorine and phenyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that triazole derivatives can inhibit cell proliferation in breast cancer cell lines by disrupting the cell cycle and promoting programmed cell death .

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties:

  • Study Findings : Compounds with similar structural frameworks have demonstrated significant antimicrobial activity against various pathogens. For instance, a related compound showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Phosphodiesterase Inhibition : Molecular docking studies suggest that the fluorine atom enhances binding affinity to phosphodiesterase enzymes. This inhibition could lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of triazolo-thiadiazoles revealed that modifications at the phenyl ring significantly affect biological activity. The synthesized compounds were characterized using techniques such as NMR and X-ray crystallography. The study highlighted the correlation between structural variations and biological potency .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazolo-thiadiazolesInduced apoptosis in cancer cell lines
AntimicrobialTriazole derivativesInhibited growth of bacteria
Enzyme inhibitionFluorinated triazolesIncreased cyclic nucleotide levels

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of the triazolo-thiadiazole framework exhibit significant anticancer activity. For instance, several studies have indicated that compounds in this class can inhibit cell growth and induce apoptosis in cancer cells. One study highlighted a derivative with an IC50 value of 2.02 µM against c-Met kinase, suggesting potent anti-tumor activity . The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation.

Anticonvulsant Effects

Another promising application of this compound is in the field of neurology, particularly as an anticonvulsant agent. Several derivatives have been synthesized and evaluated for their ability to prevent seizures in animal models. For example, compounds derived from the triazolo-thiadiazole structure showed protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with some exhibiting up to 90% protection at optimized doses .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity (SAR) is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the triazolo-thiadiazole scaffold can significantly enhance their pharmacological properties. For example:

  • Substituents : Electron-donating groups such as methoxy or hydroxyl have been associated with increased anticonvulsant activity.
  • Hybrid Structures : Combining the triazolo-thiadiazole moiety with other pharmacophores has led to compounds exhibiting multi-target effects, enhancing their therapeutic potential.

Study 1: Anticancer Activity

In a recent study focusing on triazolo-thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their anticancer activity against various cancer cell lines. The most active compound was found to inhibit cell growth significantly through apoptosis induction via mitochondrial pathways. These findings suggest that further development could lead to new cancer therapeutics based on this scaffold .

Study 2: Anticonvulsant Efficacy

In another investigation into the anticonvulsant properties of these compounds, a series of substituted triazolo-thiadiazoles were tested in animal models. Results indicated that certain derivatives provided substantial protection against seizures without notable toxicity. The study used detailed behavioral assessments and biochemical analyses to confirm the efficacy and safety profile of these compounds .

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Compound Name R3 Position R6 Position Key Features
Target Compound 2-Fluorophenyl (E)-2-Phenylethenyl Styryl group enhances π-stacking; fluorine improves lipophilicity
3c () 2-Fluorophenyl Phenyl Lacks conjugated styryl; moderate anti-inflammatory activity
5d () 2-Fluorophenyl 1-Adamantyl Adamantyl increases steric bulk; impacts crystal packing
3-(3-Nitrophenyl)-6-[(E)-Styryl] derivative () 3-Nitrophenyl (E)-2-Phenylethenyl Nitro group introduces strong electron-withdrawing effects
6-(4-Fluorophenyl)-3-(Pyridinyl) () 4-Pyridinyl 4-Fluorophenyl Pyridine ring enables hydrogen bonding; fluorophenyl enhances stability

Key Observations :

  • Electronic Effects : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger nitro group in ’s derivative. This difference may alter redox properties and binding affinities .
  • Steric Effects : Adamantyl-substituted compounds (e.g., 5d) exhibit higher steric hindrance, reducing solubility but improving thermal stability .

Pharmacological Activity

Key Insights :

  • The absence of direct activity data for the target compound necessitates extrapolation from structural analogues.
  • Anti-inflammatory activity in 3c suggests that 2-fluorophenyl derivatives are promising for COX-2 targeting, but the styryl group’s role requires validation .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) IR (cm<sup>-1</sup>) <sup>1</sup>H NMR (δ, ppm)
Target Compound ~170–185 (predicted) 3050 (C-H styryl), 1600 (C=N) 7.8–8.2 (styryl protons, J = 16 Hz)
20a () 184 3300 (N-H), 1650 (C=S) 3.8 (OCH3), 7.5–8.0 (aromatic)
5d () 162 2920 (adamantyl C-H), 1580 (C-F) 1.7 (adamantyl), 7.3–7.6 (fluorophenyl)
3-Nitrophenyl-Styryl () 200 1520 (NO2), 1590 (C=C) 8.5 (nitrophenyl), 7.6–8.1 (styryl)

Analysis :

  • The target compound’s predicted melting point (~170–185°C) aligns with analogues bearing aryl/styryl groups .
  • The E-configuration of the styryl group is confirmed by a <sup>1</sup>H NMR coupling constant of ~16 Hz for trans-vinyl protons .

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